2'-OMe-Bz-C Phosphoramidite

Vue d'ensemble

Description

2’-OMe-Bz-C Phosphoramidite is a derivative of natural or synthetic nucleosides. It is used in the synthesis of oligonucleotides, which are relatively short fragments of nucleic acid and their analogs .

Synthesis Analysis

Glen Research 2’-OMe-RNA CE (ß-cyanoethyl) Phosphoramidites are designed to produce synthetic oligonucleotides containing nuclease resistant 2’-O-methyl ribonucleotide linkages . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Molecular Structure Analysis

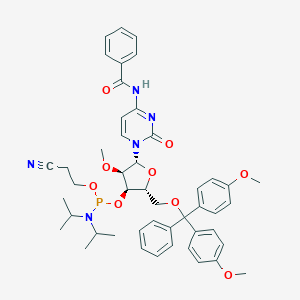

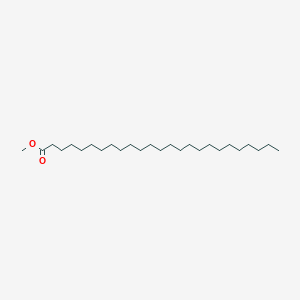

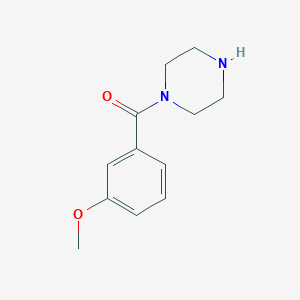

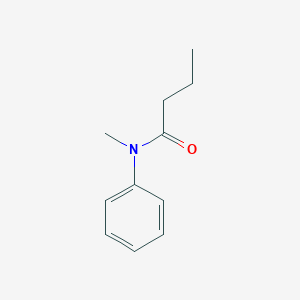

The molecular structure of 2’-OMe-Bz-C Phosphoramidite includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 121 bonds. There are 67 non-H bonds, 29 multiple bonds, 20 rotatable bonds, 4 double bonds, 1 triple bond, 24 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 secondary amide (aromatic), 1 amidine derivative, 1 nitrile (aliphatic), 3 ethers (aliphatic), 2 ethers (aromatic), and 1 Oxolane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-OMe-Bz-C Phosphoramidite include the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Physical And Chemical Properties Analysis

The chemical formula of 2’-OMe-Bz-C Phosphoramidite is C47H54N5O9P. Its molecular weight is 863.933522 g/mol . The SMILES string of 2’-OMe-Bz-C Phosphoramidite is COC4C(OP(OCCC#N)N(C©C)C©C)C(COC(c1ccccc1)(c2ccc(OC)cc2)c3ccc(OC)cc3)OC4n6ccc(NC(=O)c5ccccc5)nc6=O .Mécanisme D'action

Like the very similar 2’-OMe backbone, the 2’-O-methoxyethyl-RNA (2’-MOE) backbone provides enhanced duplex stability, significant nuclease resistance and relatively low toxicity . As a result, 2’-MOE has been an attractive backbone for many therapeutic candidates, several of which have been approved by the FDA .

Safety and Hazards

The safety data sheet for 2’-OMe-Bz-C Phosphoramidite indicates that it may be harmful if swallowed, in contact with skin or if inhaled . It also causes eye irritation . In case of exposure, it is recommended to wash hands thoroughly after handling, rinse mouth with water if swallowed, and flush eyes copiously with water if it comes in contact with eyes .

Orientations Futures

The 2’-OMe-Bz-C Phosphoramidite and similar compounds have shown to be more nuclease resistant, with lower toxicity, and slightly increased hybridization affinities, making them well suited for therapeutic in vivo applications, such as antisense (ASO), siRNA, and aptamers . This suggests a promising future direction in the field of therapeutic oligonucleotides.

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSFQRVIPPCBC-VKBHKTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551648 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-OMe-Bz-C Phosphoramidite | |

CAS RN |

110764-78-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)